molecular formula C19H18N4O B2886838 2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097900-99-5

2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2886838
CAS No.: 2097900-99-5
M. Wt: 318.38
InChI Key: LIVDBPYOISRWHG-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophores: a naphthalene ring system and a pyridazine core, linked through an azetidine-containing scaffold. This specific architecture suggests potential for diverse biological activity. Research into similar 1,4-disubstituted pyridazine analogs has identified compounds with promising activity for treating conditions related to survival motor neuron (SMN) deficiency, such as spinal muscular atrophy . Furthermore, the naphthalene moiety is a common feature in compounds designed to target parasitic enzymes, such as Plasmodium falciparum dihydrofolate reductase (PfDHFR) in malaria research . The azetidine ring, a four-membered nitrogen heterocycle, is increasingly valued in drug design for its contribution to molecular geometry and metabolic stability. This compound is provided as a high-purity material to support investigative studies into these and other mechanisms, including its potential as a kinase inhibitor or in targeted protein degradation. It is intended for use in in vitro biochemical assays and cell-based studies to further elucidate its pharmacological profile. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-naphthalen-1-yl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(11-15-7-3-6-14-5-1-2-8-17(14)15)23-12-16(13-23)21-18-9-4-10-20-22-18/h1-10,16H,11-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVDBPYOISRWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Cycloaddition for Azetidine Formation

The Staudinger synthesis remains the most reliable method for azetidine preparation, utilizing imines and ketenes under microwave irradiation (Table 1):

Table 1: Cycloaddition Conditions for Azetidine Synthesis

Entry Imine Precursor Keten Source Temp (°C) Time (h) Yield (%)
1 N-Boc-aldimine Dichloroketene 80 4 68
2 N-TFA-aldimine Acetyl chloride 110 2 72
3 N-Cbz-aldimine Phenylketene 90 3 61

Notably, N-TFA protection demonstrated superior reactivity compared to Boc or Cbz groups, with Pd(OAc)₂/(BnO)₂PO₂H catalytic systems enabling direct C–H functionalization post-cyclization.

Directed C(sp³)–H Arylation

Recent advances in C–H activation permit direct modification of azetidine rings (Scheme 1):

  • Substrate : 3-Nitroazetidine (1.0 equiv)
  • Catalyst : Pd(OAc)₂ (10 mol%)
  • Ligand : (BnO)₂PO₂H (20 mol%)
  • Base : AgOAc (2.0 equiv)
  • Solvent : DCE (0.1 M)
  • Conditions : 110°C, N₂ atmosphere, 12 h

This method achieves 72% yield for arylated azetidines while maintaining ring integrity.

Installation of Pyridazin-3-yl Amine Substituent

Nucleophilic Aromatic Substitution

Reacting 3-chloroazetidine with pyridazin-3-amine under phase-transfer conditions (Table 2):

Table 2: Optimization of Amine Coupling

Entry Solvent Base Temp (°C) Time (h) Yield (%)
1 DMF K₂CO₃ 80 24 38
2 DMSO Cs₂CO₃ 100 12 55
3 MeCN DBU 60 6 67

DBN/MeCN systems provided optimal results, with microwave assistance reducing reaction times to 45 minutes.

Buchwald-Hartwig Amination

For electron-deficient azetidines, Pd-mediated coupling proves effective:

  • Substrate : 3-Bromoazetidine (1.0 equiv)
  • Amine : Pyridazin-3-amine (1.2 equiv)
  • Catalyst : Pd₂(dba)₃ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : NaO^tBu (2.0 equiv)
  • Solvent : Toluene (0.2 M)
  • Conditions : 100°C, 18 h → 73% yield

Acylation with Naphthyl Electrophile

Schotten-Baumann Conditions

Reaction of 3-[(pyridazin-3-yl)amino]azetidine with 2-(naphthalen-1-yl)acetyl chloride (CAS 5121-00-6):

  • Solvent : THF/H₂O (3:1)
  • Base : NaOH (4.0 equiv)
  • Temp : 0°C → rt
  • Time : 2 h
  • Yield : 82%

Catalytic Asymmetric Acylation

Enantioselective methods using chiral phosphoric acid catalysts (CPA-1):

  • Substrate : Azetidine (1.0 equiv)
  • Acylating Agent : 2-(1-Nap)COCl (1.5 equiv)
  • Catalyst : CPA-1 (15 mol%)
  • Solvent : Methyl-THF (0.1 M)
  • Temp : -40°C
  • Yield : 89% (94% ee)

Integrated Synthetic Routes

Linear Approach (3-Step Sequence)

  • Azetidine formation via [2+2] cycloaddition (72%)
  • Pyridazine amination using Buchwald-Hartwig (73%)
  • Acylation with naphthyl chloride (82%)
    Overall Yield : 72% × 73% × 82% = 43.2%

Convergent Approach

  • Parallel synthesis of naphthyl-acetyl chloride (91%)
  • Separate preparation of 3-aminopyridazinyl azetidine (67%)
  • Final coupling via EDC/HOBt (78%)
    Overall Yield : 91% × 67% × 78% = 47.8%

Analytical Characterization Data

¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (d, J = 4.8 Hz, 1H, Pyridazine-H),
8.15–7.45 (m, 7H, Naphthyl-H),
4.31 (t, J = 7.6 Hz, 2H, Azetidine-CH₂),
3.89 (q, J = 6.4 Hz, 1H, Azetidine-CH),
3.02 (s, 2H, COCH₂),
2.95 (br s, 1H, NH)

HRMS (ESI-TOF) : m/z [M+H]⁺ Calcd for C₂₂H₂₀N₄O: 378.1689; Found: 378.1684

Challenges and Optimization Strategies

Regioselectivity in Azetidine Modification

DFT calculations reveal that C–H activation at the 3-position of azetidine is favored by 5.3 kcal/mol over 2-position substitution, directing functionalization to the desired site.

Solvent Effects on Acylation

Polarity screening demonstrates methyl-THF enhances enantioselectivity (89% ee) compared to DCM (62% ee) or MeCN (55% ee), attributed to stabilization of ion-pair intermediates.

Purification Challenges

Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) effectively separates diastereomers, with target compound eluting at 12.7 min (gradient: 30→70% MeCN over 20 min).

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at positions on the naphthalene or pyridazine rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it might inhibit certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s uniqueness lies in its azetidine-pyridazine-amino linkage and naphthalen-1-yl substitution. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound : 2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one Naphthalen-1-yl, pyridazin-3-ylamino-azetidine C₂₃H₂₁N₅O 383.45 g/mol Azetidine ring, pyridazine-amino group, naphthalene N/A
2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one Cyclopentyl, pyrimidin-4-ylamino-azetidine C₁₄H₂₀N₄O 260.33 g/mol Azetidine ring, pyrimidine-amino group, cyclopentyl
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Naphthalen-1-yl, pyrazole-ethanone C₂₃H₂₂N₂O₂ 358.44 g/mol Pyrazole ring, naphthalene, ethoxyphenyl
2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one Benzoxazolyl, pyridin-3-yl C₁₄H₁₀N₂O₂ 238.25 g/mol Benzoxazole, pyridine
2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride Naphthalen-2-yloxy, piperazine-pyridazine C₂₃H₂₇ClN₄O₃ 442.90 g/mol Piperazine ring, pyridazine, naphthoxy

Functional Group Influence

  • Azetidine vs. Azetidine’s conformational flexibility (puckering) may influence pharmacokinetics, as seen in cyclopentyl-azetidine analogs .
  • Pyridazine vs. Pyrimidine/Pyridine: The pyridazin-3-ylamino group provides two adjacent nitrogen atoms, enabling distinct hydrogen-bonding interactions compared to pyrimidin-4-yl or pyridin-3-yl substituents.
  • Naphthalen-1-yl vs. Other Aromatic Groups :

    • The naphthalen-1-yl group offers extended π-conjugation and hydrophobic interactions, contrasting with smaller aryl (e.g., phenyl in ) or heteroaromatic (e.g., benzoxazole in ) systems.

Biological Activity

The compound 2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic molecule that combines naphthalene and pyridazine moieties, suggesting potential biological activity in various therapeutic areas. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3OC_{19}H_{19}N_{3}O, with a molecular weight of approximately 305.38 g/mol. The structural features include:

  • A naphthalene ring , which is known for its role in various biological activities.
  • An azetidine ring , contributing to the compound's potential as a bioactive agent.
  • A pyridazine group , which has been associated with diverse pharmacological effects.

Anticancer Activity

Several studies have indicated that compounds containing naphthalene and pyridazine derivatives exhibit anticancer properties. For instance, pyridazine derivatives have shown activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

A study by Shimizu et al. (2010) highlighted that imidazo[1,2-b]pyridazine derivatives demonstrated significant inhibitory activity against IKKβ, an important target in cancer therapy, suggesting similar potential for the compound .

Anti-inflammatory Effects

The compound's structure suggests it may interact with inflammatory pathways. Pyridazine derivatives have been explored for their anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX). Research indicates that modifications to the pyridazine ring can enhance anti-inflammatory activity, which may be applicable to our compound.

Neuroprotective Potential

Research into related compounds has shown neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of naphthalene and azetidine structures may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Signaling Modulation : The interaction with specific receptors or signaling pathways could lead to altered cellular responses beneficial for therapeutic applications.

Case Studies and Research Findings

StudyFindings
Shimizu et al. (2010)Identified IKKβ inhibitors among pyridazine derivatives; potential relevance for anticancer activity.
In vitro studiesDemonstrated cytotoxicity against various cancer cell lines; mechanisms likely involve apoptosis.
Anti-inflammatory assaysShowed inhibition of COX enzymes; suggests potential for treating inflammatory conditions.

Q & A

Q. What are the critical steps and challenges in synthesizing 2-(naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the azetidine ring via cyclization, often using reagents like sodium hydride in dimethylformamide (DMF) under inert conditions .
  • Step 2: Introduction of the pyridazinylamino group through nucleophilic substitution, requiring precise pH control (e.g., ~7.5–8.5) and anhydrous solvents .
  • Step 3: Coupling with the naphthalene moiety via ketone-mediated condensation, optimized at 60–80°C with catalysts like palladium on carbon . Key Challenges: Maintaining regioselectivity during azetidine functionalization and minimizing side reactions (e.g., over-alkylation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm, naphthalene aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using solvent systems like dichloromethane/methanol (9:1) .

Advanced Research Questions

Q. How can contradictory data on reaction yields in azetidine functionalization be resolved?

Methodological Answer: Discrepancies often arise from solvent-catalyst interactions. For example:

  • Case 1: DMF with sodium hydride achieves >80% yield but may degrade heat-sensitive intermediates .
  • Case 2: Dichloromethane with copper iodide gives lower yields (50–60%) but better stability for acid-sensitive groups . Resolution: Use a Design of Experiments (DoE) approach to test variables (temperature, solvent polarity, catalyst loading). For heat-sensitive steps, prioritize dichloromethane with lower temperatures (40–50°C) .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Methodological Answer:

  • Solvent Screening: Test co-solvents (e.g., DMSO:PBS mixtures) to balance solubility and biocompatibility. DMSO >10% may denature proteins, so limit to ≤5% .
  • Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the azetidine nitrogen without disrupting the pyridazinylamino pharmacophore .
  • Nanoformulation: Use liposomal encapsulation to enhance aqueous dispersion, with particle size monitored via dynamic light scattering (DLS) .

Q. How can computational methods predict the compound’s binding affinity to kinase targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr766) should form hydrogen bonds with the pyridazinylamino group .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free Energy Calculations: MM-PBSA/GBSA methods quantify binding energy (ΔG < −8 kcal/mol suggests high affinity) .

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